molecular formula C36H55N5O7S B1256931 GRL-7234

GRL-7234

Cat. No.: B1256931
M. Wt: 701.9 g/mol
InChI Key: BJOCXJJVELLFKM-LLWRDSBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GRL-7234 is a potent inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartyl protease involved in the production of beta-amyloid peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. The compound is part of a series of high-activity inhibitors designed to target BACE-1, with the aim of reducing beta-amyloid production and potentially mitigating the progression of Alzheimer’s disease .

Preparation Methods

The synthesis of GRL-7234 involves the use of solid-phase synthetic methods. The compound is designed based on a hydroxyethylene framework, which is known for its efficacy in inhibiting aspartyl proteases. The synthetic route typically involves the following steps :

    Design and Rational Analysis: A small library of compounds is designed based on previous work and rational analysis.

    Solid-Phase Synthesis: Thirteen compounds, including this compound, are synthesized using skilled solid-phase synthetic methods.

    Characterization: The structures of the synthesized compounds are determined using nuclear magnetic resonance spectra, low- and high-resolution mass spectra, and optical rotation.

Chemical Reactions Analysis

GRL-7234 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also occur, potentially modifying the compound’s efficacy as a BACE-1 inhibitor.

    Substitution: Substitution reactions, where one functional group is replaced by another, can be used to modify the compound’s properties.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GRL-7234 has several scientific research applications, including:

Mechanism of Action

GRL-7234 exerts its effects by inhibiting the activity of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This enzyme is responsible for the cleavage of amyloid precursor protein, leading to the production of beta-amyloid peptides. By inhibiting BACE-1, this compound reduces the production of beta-amyloid peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer’s disease patients. The molecular targets and pathways involved include the amyloid precursor protein and the beta-amyloid production pathway .

Comparison with Similar Compounds

GRL-7234 is compared with other similar compounds, such as GRL-8234, GSK188909, NB-533, and KMI-429. These compounds share similar mechanisms of action as BACE-1 inhibitors but differ in their chemical structures and potencies . For example:

    GRL-8234: Exhibits a similar reduction in beta-amyloid production but has a different chemical structure.

    GSK188909: Causes central beta-amyloid reduction in transgenic mice after acute oral administration.

    NB-533: Another potent BACE-1 inhibitor with a distinct chemical structure.

    KMI-429: Shares similar inhibitory properties but differs in its molecular framework.

This compound is unique in its specific hydroxyethylene framework and its efficacy in reducing beta-amyloid production .

Properties

Molecular Formula

C36H55N5O7S

Molecular Weight

701.9 g/mol

IUPAC Name

3-N-[(4S,5S,7R)-5-hydroxy-2,7-dimethyl-8-[[(2S)-3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]amino]-8-oxooctan-4-yl]-5-[methyl(methylsulfonyl)amino]-1-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C36H55N5O7S/c1-21(2)16-30(31(42)17-24(7)33(43)40-32(22(3)4)36(46)37-23(5)6)39-35(45)28-18-27(19-29(20-28)41(9)49(10,47)48)34(44)38-25(8)26-14-12-11-13-15-26/h11-15,18-25,30-32,42H,16-17H2,1-10H3,(H,37,46)(H,38,44)(H,39,45)(H,40,43)/t24-,25-,30+,31+,32+/m1/s1

InChI Key

BJOCXJJVELLFKM-LLWRDSBASA-N

Isomeric SMILES

C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)C1=CC(=CC(=C1)C(=O)N[C@H](C)C2=CC=CC=C2)N(C)S(=O)(=O)C)O)C(=O)N[C@@H](C(C)C)C(=O)NC(C)C

Canonical SMILES

CC(C)CC(C(CC(C)C(=O)NC(C(C)C)C(=O)NC(C)C)O)NC(=O)C1=CC(=CC(=C1)C(=O)NC(C)C2=CC=CC=C2)N(C)S(=O)(=O)C

Synonyms

GRL 7234
GRL-7234
GRL7234

Origin of Product

United States

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